tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate
Brand Name: Vulcanchem
CAS No.: 150767-01-4
VCID: VC0130310
InChI: InChI=1S/C10H14N2O3/c1-10(2,3)15-9(13)12-11-6-8-4-5-14-7-8/h4-7H,1-3H3,(H,12,13)/b11-6+
SMILES: CC(C)(C)OC(=O)NN=CC1=COC=C1
Molecular Formula: C10H14N2O3
Molecular Weight: 210.22976

tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate

CAS No.: 150767-01-4

Cat. No.: VC0130310

Molecular Formula: C10H14N2O3

Molecular Weight: 210.22976

* For research use only. Not for human or veterinary use.

tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate - 150767-01-4

Specification

CAS No. 150767-01-4
Molecular Formula C10H14N2O3
Molecular Weight 210.22976
IUPAC Name tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate
Standard InChI InChI=1S/C10H14N2O3/c1-10(2,3)15-9(13)12-11-6-8-4-5-14-7-8/h4-7H,1-3H3,(H,12,13)/b11-6+
SMILES CC(C)(C)OC(=O)NN=CC1=COC=C1

Introduction

Chemical Identity and Basic Properties

tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate is a hydrazone-containing organic compound characterized by a furan ring connected to a hydrazinecarboxylate moiety. The compound has gained attention in research environments due to its unique structural features and potential applications in chemical and biological research.

Identification Parameters

The compound can be identified through various parameters as outlined in Table 1:

Table 1: Identification Parameters of tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate

ParameterValue
CAS Number150767-01-4
Molecular FormulaC₁₀H₁₄N₂O₃
Molecular Weight210.22976 g/mol
PubChem CID5525166
MFCD NumberMFCD03305879
PubChem Creation DateJuly 11, 2005
PubChem Last ModifiedMarch 08, 2025*

*Note that the modification date appears to be in the future, which may reflect a database entry error .

Structural Characteristics

Chemical Structure and Representation

The chemical structure of tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate features a furan ring with a methylideneamino group at position 3, connected to a tert-butyl carbamate group. The (E) designation in the name indicates the trans configuration of the C=N double bond in the hydrazone moiety.

Chemical Identifiers

Several chemical identifiers are available for precise structural representation:

Table 2: Chemical Identifiers

Identifier TypeValue
IUPAC Nametert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate
SMILESCC(C)(C)OC(=O)N/N=C/C1=COC=C1
InChIInChI=1S/C10H14N2O3/c1-10(2,3)15-9(13)12-11-6-8-4-5-14-7-8/h4-7H,1-3H3,(H,12,13)/b11-6+
InChIKeyWGKOWOFNGIUJBJ-IZZDOVSWSA-N

These identifiers are essential for unambiguous identification in chemical databases and scientific literature .

Synthesis and Preparation

Synthetic Route

The synthesis of tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate typically involves a condensation reaction between tert-butyl hydrazinecarboxylate (also known as tert-butyl carbazate) and furan-3-carbaldehyde. This reaction results in the formation of a hydrazone moiety, which is a key structural component of the compound.

The general reaction can be represented as:

tert-butyl hydrazinecarboxylate + furan-3-carbaldehyde → tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate + H₂O

Chemical and Physical Properties

Chemical Reactivity

The compound contains several reactive functional groups:

  • A hydrazone (C=N-N) moiety that can participate in various transformations

  • A carbamate group that can undergo hydrolysis under appropriate conditions

  • A furan ring that can participate in electrophilic aromatic substitution reactions

These functional groups contribute to the compound's potential utility in chemical research and synthesis applications.

Analytical Considerations

Identification Methods

For the identification and characterization of tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate, several analytical techniques would be appropriate:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

These techniques would allow for confirmation of the compound's structure and purity.

Comparison with Structural Analogs

Table 3: Comparison of tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamateC₁₀H₁₄N₂O₃210.23Reference compound
tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamateC₁₇H₁₉NO₄301.34Contains a methylbenzoyl group instead of a methylideneamino group
tert-butyl N-((3-aminophenyl)methyl)carbamateC₁₂H₁₈N₂O₂222.28Contains a phenyl ring instead of a furan ring
tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazine-1-carboxylateC₉H₁₄N₂O₃198.22Contains a dihydrofuran ring instead of a furan ring

This comparison highlights the structural diversity of tert-butyl carbamate derivatives and suggests potential structure-activity relationships that could be explored in future research.

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